Sulfonamide pKa Shift of ~1.7 Log Units Alters Ionization State at Physiological pH
The predicted pKa of 1,2-thiazole-5-sulfonamide is 9.29 ± 0.60, while 1,3-thiazole-2-sulfonamide exhibits a substantially lower predicted pKa of 7.60 [1]. This ~1.7 log unit difference means that at physiological pH 7.4, approximately 98.7% of the 1,2-thiazole-5-sulfonamide sulfonamide group remains protonated (neutral), compared to only ~61% for the 1,3-thiazole-2-sulfonamide. The anionic sulfonamide form is the zinc-binding species in carbonic anhydrase inhibition; therefore the two regioisomers present different concentrations of the active binding species at the same nominal dose, directly impacting apparent potency and requiring distinct SAR interpretation [2].
| Evidence Dimension | Predicted sulfonamide pKa (acid dissociation constant) |
|---|---|
| Target Compound Data | pKa = 9.29 ± 0.60 (predicted) |
| Comparator Or Baseline | 1,3-Thiazole-2-sulfonamide: pKa = 7.60 (predicted) |
| Quantified Difference | ΔpKa ≈ 1.7 log units; ~37% difference in ionized fraction at pH 7.4 |
| Conditions | Predicted using ACD/Labs Percepta Platform (PhysChem Module v14.00) and JChem calculator |
Why This Matters
Procurement of the incorrect regioisomer would yield a different ionization profile at assay pH, confounding SAR studies, falsifying potency comparisons, and invalidating computational models built on the intended scaffold.
- [1] ChemBase. 1,3-Thiazole-2-sulfonamide (CBID:237975) — JChem Acid pKa 7.6020284. ChemBase.cn. View Source
- [2] Supuran CT. Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 2008, 7, 168–181. View Source
